molecular formula C10H15Cl2N3 B6201557 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride CAS No. 2694729-13-8

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride

Cat. No.: B6201557
CAS No.: 2694729-13-8
M. Wt: 248.2
InChI Key:
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Description

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1H-indazol-5-yl)propan-2-amine dihydrochloride can be compared with other indazole derivatives, such as:

  • 1-(1H-indazol-3-yl)propan-2-amine
  • 1-(1H-indazol-6-yl)propan-2-amine These compounds share a similar core structure but differ in the position of the substituents on the indazole ring, which can influence their chemical properties and biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves the reaction of 1H-indazole-5-carboxaldehyde with 2-amino-1-propanol, followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "1H-indazole-5-carboxaldehyde", "2-amino-1-propanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-5-carboxaldehyde (1.0 g, 7.0 mmol) in ethanol (20 mL) and add 2-amino-1-propanol (1.2 g, 14.0 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (1 M) until pH 1-2 is reached.", "Step 4: Collect the precipitate by filtration and wash with cold ethanol.", "Step 5: Dry the product under vacuum to obtain 1-(1H-indazol-5-yl)propan-2-amine as a white solid (yield: 80%).", "Step 6: Dissolve 1-(1H-indazol-5-yl)propan-2-amine (0.5 g, 2.3 mmol) in ethanol (10 mL) and add hydrochloric acid (1 M) until pH 2-3 is reached.", "Step 7: Collect the precipitate by filtration and wash with cold ethanol.", "Step 8: Dry the product under vacuum to obtain 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride as a white solid (yield: 90%)." ] }

CAS No.

2694729-13-8

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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